molecular formula C23H22ClNO4S B2399636 (3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448072-55-6

(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2399636
CAS No.: 1448072-55-6
M. Wt: 443.94
InChI Key: DCUHGUVJZARCCH-UHFFFAOYSA-N
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Description

(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a synthetic chemical compound designed for research and development purposes. Its complex structure, featuring a biphenyl core linked to a sulfonylpiperidine moiety via a ketone bridge, along with a chlorophenyl and furanylmethylsulfonyl group, makes it a valuable intermediate in medicinal chemistry and drug discovery. This compound is representative of a class of molecules studied for their potential to interact with various biological targets . Researchers utilize such complex scaffolds in the exploration of new therapeutic agents, particularly given the known pharmacological significance of similar structures. For instance, chalcone and piperazine derivatives have been widely investigated for their versatile biological activities, including antimicrobial and antiviral properties . Furthermore, the carbamate group, which shares some functional similarities with the sulfonyl group in this compound, is a key motif in modern drug design due to its stability and ability to participate in target interactions . The presence of the sulfonyl group adjacent to the piperidine ring may influence the molecule's conformation and binding affinity, making it a compound of interest for structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications. FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

Properties

IUPAC Name

[4-(3-chlorophenyl)phenyl]-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4S/c24-20-4-1-3-19(15-20)17-6-8-18(9-7-17)23(26)25-12-10-22(11-13-25)30(27,28)16-21-5-2-14-29-21/h1-9,14-15,22H,10-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUHGUVJZARCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water. This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.

Result of Action

It is known that biphenyl and dibenzofuran derivatives have shown potent antibacterial activities, suggesting that this compound may also exhibit antibacterial effects.

Action Environment

It is known that the stability of boronic acids and their esters, which are structurally similar to this compound, can be influenced by the ph of the environment. Therefore, it can be inferred that the action, efficacy, and stability of this compound may also be influenced by environmental pH.

Biological Activity

The compound (3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone , with the molecular formula C23H22ClNO4SC_{23}H_{22}ClNO_4S and a molecular weight of 443.94 g/mol, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a biphenyl moiety, a furan group, and a piperidine ring, which are known to contribute to various biological activities. The presence of the chloro substituent and the sulfonamide functional group enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide functionalities have shown efficacy against Mycobacterium tuberculosis (Mtb), suggesting that the target compound may possess similar activity. In vitro assays have demonstrated bactericidal effects against both drug-sensitive and multidrug-resistant strains of Mtb, with minimum inhibitory concentrations (MICs) reaching values as low as 0.5 μM in some analogs .

Cytotoxicity Studies

Cytotoxicity assays reveal that related compounds exhibit potent activity against various cancer cell lines. For example, analogues of sulfonamide derivatives were tested against BT-474 and MCF-7 breast cancer cell lines, showing IC50 values in the low micromolar range (e.g., 0.99 ± 0.01 μM) . These findings suggest that the target compound may also induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. The presence of the sulfonamide group has been highlighted as critical for potency against Mtb and cancer cells . Variations in substituents around the piperidine ring and biphenyl moiety can lead to significant changes in activity profiles.

SubstituentEffect on Activity
Chloro groupEnhances lipophilicity and cellular uptake
Furan groupContributes to binding affinity with biological targets
SulfonamideEssential for antimicrobial and antitumor activity

Case Studies

  • Antitubercular Activity : A study identified a series of sulfonamide derivatives that exhibited potent antitubercular activity comparable to rifampicin. The mechanism was linked to inhibition of cell wall biosynthesis without cross-resistance to existing drugs .
  • Cytotoxic Effects : In vitro studies on cancer cell lines demonstrated that modifications to the piperidine structure significantly influenced cytotoxicity. Compounds with specific substitutions showed enhanced apoptosis rates and reduced colony formation abilities in treated cells .

Comparison with Similar Compounds

Structural Backbone and Substituent Variations

The compound shares a methanone-linked aromatic-heterocyclic scaffold with several analogs. Key differences lie in substituent positions and heterocycle modifications:

Compound Name Aromatic Group Heterocycle Key Substituents Molecular Weight (g/mol)
Target Compound 3'-Chloro-[1,1'-biphenyl] Piperidin-1-yl 4-((Furan-2-ylmethyl)sulfonyl) ~467.9 (estimated)
[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone [1,1'-Biphenyl] Pyridinyl 2-Chloro 293.75
(2-Amino-3-methylphenyl)(4-((4-((3-chlorophenyl)sulfonyl)phenyl)methyl)(1,4'-bipiperidin)-1'-yl)methanone Biphenyl Bipiperidinyl 3-Chlorophenyl sulfonyl 566.16
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone 3-Chloro-4-methylphenyl Piperazin-1-yl 4-Nitrophenyl 359.82

Key Observations :

  • The target compound’s biphenyl-chloro group distinguishes it from simpler phenyl analogs (e.g., ), likely enhancing aromatic stacking interactions.
  • Piperidine vs. piperazine heterocycles (e.g., ) influence basicity and conformational flexibility.

Physicochemical and Pharmacological Properties

  • Lipophilicity: The 3'-chloro biphenyl group increases logP compared to non-halogenated analogs (e.g., ), favoring blood-brain barrier penetration.
  • Solubility : The furan-sulfonyl group may improve aqueous solubility relative to nitro or chlorophenyl sulfonyl analogs (e.g., ) due to polar oxygen atoms.
  • Biological Activity: Piperidine sulfonyl derivatives (e.g., ) often target CNS receptors (e.g., dopamine, serotonin). Biphenyl methanones (e.g., ) are explored as kinase inhibitors or anti-inflammatory agents.

Spectral Data and Structural Confirmation

  • NMR/UV Analysis : Similar to and , the target compound’s structure would be confirmed via $ ^1H $-NMR (aromatic protons at δ 7.2–8.0 ppm) and $ ^{13}C $-NMR (carbonyl at ~195 ppm) .
  • X-ray Crystallography : Piperidine puckering (see ) and planarity of the biphenyl group could be analyzed using programs like SHELX .

Preparation Methods

Reaction Components

  • Aryl Halide : 4-Bromophenyl carboxylic acid (or ester) serves as the electrophilic partner.
  • Boronic Acid : 3-Chlorophenylboronic acid is employed to introduce the chloro-substituted phenyl group.
  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a 1–5 mol% loading.
  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a biphasic solvent system (toluene/water).

Reaction Conditions

Parameter Value
Temperature 80–100°C
Time 12–24 hours
Yield 60–75% (optimized)

Post-coupling, the ester intermediate is hydrolyzed to the carboxylic acid using aqueous hydrochloric acid (HCl) or lithium hydroxide (LiOH) in tetrahydrofuran (THF).

Functionalization of Piperidine: 4-((Furan-2-ylmethyl)sulfonyl)piperidine

The piperidine sulfonyl group is introduced through a three-step sequence: protection, sulfonation, and deprotection .

Protection of Piperidine

Piperidine is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Sulfonation and Alkylation

  • Sulfonation : The Boc-protected piperidine is treated with furan-2-ylmethanesulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in DCM at 0°C to room temperature.
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding 4-((furan-2-ylmethyl)sulfonyl)piperidine.

Characterization Data

  • Yield : 82% after purification via column chromatography (silica gel, ethyl acetate/hexane).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 1.8 Hz, 1H, furan-H), 6.55 (dd, J = 3.2 Hz, 1H, furan-H), 4.25 (s, 2H, CH₂), 3.70–3.65 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H).

Coupling Strategy: Formation of the Methanone Scaffold

The final step involves coupling the biphenyl carboxylic acid with the functionalized piperidine via amide bond formation .

Activation of the Carboxylic Acid

The acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DCM or dimethylformamide (DMF).

Coupling Reaction

Component Quantity
Activated acid 1.2 equiv
4-((Furan-2-ylmethyl)sulfonyl)piperidine 1.0 equiv
Solvent DMF
Temperature 0°C to room temperature
Time 12–18 hours
Yield 68–74%

Purification and Characterization

  • Purification : Recrystallization from ethanol/water or flash chromatography (ethyl acetate:hexane = 1:1).
  • Mass Spectrometry (ESI-MS) : m/z 498.1 [M+H]⁺ (calculated for C₂₄H₂₂ClNO₄S: 497.1).
  • X-ray Crystallography : Confirms the planar geometry of the biphenyl group and the chair conformation of the piperidine ring.

Alternative Synthetic Routes and Optimization

Ullmann Coupling for Biphenyl Formation

As an alternative to Suzuki coupling, Ullmann coupling using copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C achieves comparable yields (65–70%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the Suzuki coupling from 24 hours to 45 minutes, improving yields to 78%.

Green Chemistry Approaches

  • Solvent : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recovery : Magnetic Pd nanoparticles enable catalyst reuse for up to five cycles without significant activity loss.

Challenges and Mitigation Strategies

Regioselectivity in Biphenyl Formation

The chloro substituent’s position is controlled by using *ortho-directing groups or bulky ligands (e.g., SPhos) during Suzuki coupling.

Sulfonation Side Reactions

Over-sulfonation is minimized by maintaining low temperatures (0–5°C) and using slow addition of sulfonyl chloride.

Purification Difficulties

The final compound’s high polarity necessitates reverse-phase chromatography (C18 column, acetonitrile/water) for optimal purity (>99%).

Q & A

Q. How to evaluate synergistic effects of this compound with existing therapeutics?

  • Methodological Answer :
  • Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with chemotherapeutics (e.g., doxorubicin) .
  • Isobologram Analysis : Determine additive, synergistic, or antagonistic interactions at varying dose ratios.
  • Pathway Analysis (IPA) : Map synergistic targets onto signaling networks (e.g., PI3K/AKT/mTOR) .

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